环戊基甲酸丁酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

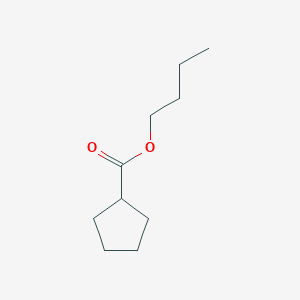

Butyl cyclopentanecarboxylate is a chemical compound with the CAS Number: 99978-03-7 . It has a molecular weight of 170.25 and is typically in liquid form .

Synthesis Analysis

Cyclopentanecarboxylic acid, a related compound, can be produced by the palladium-catalyzed hydrocarboxylation of cyclopentene . In a study, butyl cyclopentanecarboxylate was converted into ketones over a heterogeneous catalyst . The transformations proceeded through β-ketoesters with simultaneous thermal decomposition (retro-Tishchenko reaction) and secondary condensation of the resultant aldehydes .Molecular Structure Analysis

The molecular formula of butyl is C4H9 . Combining this with the cyclopentanecarboxylate group would give us a molecular formula of C10H18O2 for Butyl cyclopentanecarboxylate.Chemical Reactions Analysis

Butyl cyclopentanecarboxylate has been used in the synthesis of ketones . The transformations proceeded as parallel ones: through β-ketoesters with simultaneous thermal decomposition (retro-Tishchenko reaction) and secondary condensation of the resultant aldehydes .Physical And Chemical Properties Analysis

Butyl cyclopentanecarboxylate is a liquid at room temperature . It has a molecular weight of 170.25 .科学研究应用

- Cyclopentyl n-decanoate and n-butyl cyclopentanecarboxylate can be converted into ketones over heterogeneous catalysts . The transformations proceed through b-ketoesters with simultaneous thermal decomposition (retro-Tishchenko reaction) and secondary condensation of the resultant aldehydes. The path from esters to ketones from acidic ester sides is shorter than from alcohol ester sides.

- Although not a primary antioxidant, butyl cyclopentanecarboxylate exhibits moderate antioxidant activity . Its use in diverse applications has been reported, including as an antihyperlipidemic drug for patients with atherosclerosis.

Ketone Synthesis

Antioxidant Activity

安全和危害

未来方向

The chemistry surrounding the field of strained hydrocarbons, such as butyl cyclopentanecarboxylate, continues to expand . It becomes increasingly advantageous to develop alternative reactivity modes that harness their unique properties to access new regions of chemical space . Further studies into the synthetic applications of these intermediates can be built upon .

作用机制

Target of Action

Butyl cyclopentanecarboxylate is a chemical compound that undergoes various transformations in the presence of a catalyst . The primary targets of this compound are the catalysts that facilitate its conversion into other compounds .

Mode of Action

The compound interacts with its targets (catalysts) to undergo transformations. Specifically, butyl cyclopentanecarboxylate can be converted into ketones over a heterogeneous catalyst . The transformations proceed through β-ketoesters with simultaneous thermal decomposition (retro-Tishchenko reaction) and secondary condensation of the resultant aldehydes .

Biochemical Pathways

The biochemical pathways affected by butyl cyclopentanecarboxylate involve the conversion of esters to ketones . The path from esters to ketones from acidic ester sides is shorter than the one from alcohol ester sides . The mutual proportions of ketones also depend on the control parameters .

Pharmacokinetics

The compound’s transformations over a catalyst suggest that its bioavailability may be influenced by the presence and concentration of the catalyst, as well as the control parameters of the transformation process .

Result of Action

The result of butyl cyclopentanecarboxylate’s action is the production of ketones through a series of transformations . These transformations include the formation of β-ketoesters, their thermal decomposition, and the secondary condensation of the resultant aldehydes .

Action Environment

The action of butyl cyclopentanecarboxylate is influenced by the environment in which it is present. Factors such as the presence and concentration of the catalyst, the temperature, and the control parameters of the transformation process can all affect the compound’s action, efficacy, and stability .

属性

IUPAC Name |

butyl cyclopentanecarboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O2/c1-2-3-8-12-10(11)9-6-4-5-7-9/h9H,2-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKCDCPXVBMDVFU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C1CCCC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5,6,7,8-Tetrahydrotetrazolo[1,5-a]pyridin-6-amine;hydrochloride](/img/structure/B2847924.png)

![N-{4-[(adamantan-1-yl)methyl]-1,3-thiazol-2-yl}-2-(cyclohexylformamido)acetamide](/img/structure/B2847925.png)

![N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2847935.png)

![N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide hydrochloride](/img/structure/B2847943.png)

![(Z)-{[4-(2,3-dimethylphenoxy)-3-nitrophenyl]methylidene}(methoxy)amine](/img/structure/B2847944.png)